molecular formula C19H21F3N2O4S B2495668 N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1105234-20-5

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2495668
CAS No.: 1105234-20-5
M. Wt: 430.44
InChI Key: RVPGZKNJLDBIHH-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:

    Formation of the Trifluoromethyl Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the trifluoromethyl phenoxy intermediate.

    Sulfamoylation: The intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoyl group.

    Coupling with Butyramide: Finally, the sulfamoylated intermediate is coupled with butyramide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring the interaction of trifluoromethyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of its target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(N-(2-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)acetamide
  • **N-(4-(N-(2-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyramide moiety, in particular, differentiates it from other similar compounds and may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[4-[2-[3-(trifluoromethyl)phenoxy]ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-2-4-18(25)24-15-7-9-17(10-8-15)29(26,27)23-11-12-28-16-6-3-5-14(13-16)19(20,21)22/h3,5-10,13,23H,2,4,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPGZKNJLDBIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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